molecular formula C6H13NO2 B2458008 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane CAS No. 4388-98-1

2-Methyl-2-(methylaminomethyl)-1,3-dioxolane

Cat. No.: B2458008
CAS No.: 4388-98-1
M. Wt: 131.175
InChI Key: GIAIOMKHJFFNRD-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylaminomethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions in the ring

Properties

IUPAC Name

N-methyl-1-(2-methyl-1,3-dioxolan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(5-7-2)8-3-4-9-6/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAIOMKHJFFNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4388-98-1
Record name 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane
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Preparation Methods

Reaction Conditions and Optimization

  • Temperature : 100°C (autogenous pressure)
  • Time : 16 hours
  • Solvent : Water or polar aprotic solvents (e.g., DMF)
  • Yield : ~80% (theoretical maximum under industrial-scale optimization)

Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where methylamine acts as a nucleophile, displacing the chloride ion. Steric hindrance from the dioxolane ring’s methyl groups slightly reduces reaction kinetics, necessitating elevated temperatures.

Reductive Amination of Keto Intermediates

Reductive amination offers a versatile pathway by converting a ketone group adjacent to the dioxolane ring into the methylaminomethyl moiety. This method is advantageous for introducing chirality or functional groups in multistep syntheses.

Example Protocol:

  • Intermediate Synthesis :
    Ethyl 3,3-ethylenedioxybutanoate is reduced using lithium aluminium hydride (LiAlH4) in anhydrous diethyl ether to form 2,2-ethylenedioxy-4-hydroxybutane.
  • Amination Step :
    The hydroxyl group is oxidized to a ketone, followed by reductive amination with methylamine and a reducing agent (e.g., sodium cyanoborohydride).
Step Reagent/Condition Yield
1 LiAlH4, Et₂O, 0°C → 20°C 97%
2 NaBH₃CN, CH₃NH₂, MeOH 75–85%

Key Considerations :

  • Oxidation State Control : Over-oxidation of the alcohol to carboxylic acids must be avoided using mild oxidizing agents (e.g., pyridinium chlorochromate).
  • Steric Effects : The dioxolane ring’s rigidity influences the accessibility of the ketone group during amination.

Photocatalytic Cyclization of Diols and Amines

Emerging methods leverage photocatalytic systems to assemble the dioxolane ring while introducing the methylaminomethyl group in a single step. This approach, adapted from related 1,3-dioxolane syntheses, uses iron(III) chloride hexahydrate and sodium nitrite under UV irradiation.

General Procedure:

  • Reagents :
    • FeCl₃·6H₂O (6.3 mmol)
    • NaNO₂ (6.3 mmol)
    • Primary alcohol (e.g., ethanol, 500 mmol)
    • Diol (e.g., ethylene glycol, 500 mmol)
  • Conditions :
    • Light Source : 250 W mercury lamp (186–1368 nm spectrum)
    • Temperature : 50°C
    • Time : 24 hours

Yield : 67% for analogous 1,3-dioxolane derivatives.

Mechanism :
The photocatalytic system generates reactive nitrogen oxides (NOₓ), which facilitate the cyclodehydration of diols and alcohols. The methylaminomethyl group is introduced via in situ formation of an imine intermediate, subsequently reduced under reaction conditions.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Nucleophilic Substitution High scalability; minimal byproducts Requires halogenated precursors 70–80%
Reductive Amination Enables chiral center formation Multi-step; sensitive to oxidation conditions 75–85%
Photocatalytic Single-step; green chemistry potential High energy input; specialized equipment 60–70%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Catalyst Recycling : Iron-based catalysts (e.g., FeCl₃) are recovered via aqueous extraction.
  • Purification : Distillation under reduced pressure isolates the product from cyclic ether byproducts.
  • Safety Protocols : Exothermic reactions (e.g., LiAlH4 reductions) require controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylaminomethyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring into diols.

    Substitution: Nucleophilic substitution reactions can occur at the methylaminomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major products are carbonyl compounds such as aldehydes and ketones.

    Reduction: The major products are diols.

    Substitution: The major products are substituted dioxolanes with various functional groups.

Scientific Research Applications

2-Methyl-2-(methylaminomethyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions include nucleophilic addition, substitution, and cyclization.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-aminomethyl-1,3-propanediol: A precursor in the synthesis of 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane.

    1,3-Dioxolane: A simpler dioxolane compound with similar reactivity but lacking the methylaminomethyl group.

    2-Methyl-1,3-dioxane: A six-membered cyclic ether with similar chemical properties.

Uniqueness

This compound is unique due to the presence of the methylaminomethyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications.

Biological Activity

2-Methyl-2-(methylaminomethyl)-1,3-dioxolane, also known by its CAS number 4388-98-1, is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a dioxolane ring, which is known for its stability and reactivity in various chemical environments. The presence of the methylamine group enhances its solubility and potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. It may inhibit bacterial growth through disruption of cell membrane integrity.
  • Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction.
  • Neuroprotective Effects : Some studies have suggested neuroprotective properties, potentially beneficial in neurodegenerative diseases. The compound may modulate neurotransmitter levels or protect neuronal cells from oxidative stress.

The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as:

  • Enzymes : It may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.
  • Receptors : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Dioxolane Ring : This is generally achieved through condensation reactions involving suitable precursors.
  • Methylation and Amination : Subsequent steps involve the introduction of methylamine groups to enhance biological activity.

Case Study 1: Antimicrobial Activity

A study conducted on various bacterial strains revealed that this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the micromolar range, indicating strong antimicrobial potential.

Case Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay using human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed that treated cells underwent apoptosis, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus
Inhibition of E. coli
CytotoxicityIC50 = 15 µM in MCF-7 cells
NeuroprotectiveModulation of neurotransmitters

Q & A

Q. What are the established synthetic routes for 2-methyl-2-(methylaminomethyl)-1,3-dioxolane, and how can reaction conditions be optimized?

The compound is synthesized via multistep reactions involving aminomethylation of dioxolane precursors. A common method includes reacting 2-methyl-1,3-dioxolane derivatives with methylamine under acid catalysis, followed by purification via fractional distillation or chromatography. Key parameters include temperature control (0–25°C), solvent selection (e.g., ethanol or dichloromethane), and stoichiometric ratios of reactants to minimize side products. Evidence from imidazole synthesis protocols highlights the use of this compound as a precursor in titanium tetrachloride-mediated cyclization reactions . For improved yields, inert atmospheres (e.g., argon) and anhydrous conditions are critical .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most effective?

Structural confirmation relies on NMR (¹H, ¹³C, and 2D-COSY), FT-IR, and high-resolution mass spectrometry (HRMS). The dioxolane ring protons resonate between δ 3.5–4.5 ppm in ¹H NMR, while the methylaminomethyl group shows distinct singlet signals near δ 2.3–2.8 ppm. X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly for derivatives used in asymmetric synthesis .

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is hygroscopic and prone to hydrolysis in aqueous environments. Long-term stability requires storage in airtight containers under inert gas (N₂ or Ar) at –20°C. Accelerated degradation studies suggest pH-sensitive behavior, with rapid decomposition in acidic (pH < 3) or basic (pH > 10) conditions. Solvent compatibility tests recommend avoiding polar protic solvents (e.g., water, methanol) for prolonged storage .

Advanced Research Questions

Q. How does the methylaminomethyl substituent influence reactivity in ring-opening or cross-coupling reactions?

The methylaminomethyl group acts as a directing moiety, enabling regioselective functionalization. In Pd-catalyzed cross-coupling reactions, it facilitates C–N bond formation, as demonstrated in the synthesis of imidazole derivatives. Steric effects from the methyl group can hinder nucleophilic attack, necessitating bulky ligands (e.g., XPhos) to enhance catalytic efficiency . Computational studies (DFT) reveal that electron donation from the amine group stabilizes transition states in SN2 mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar dioxolane derivatives?

Discrepancies in bioactivity (e.g., neuroprotective vs. cytotoxic effects) arise from substituent positioning and stereochemistry. For example, halogenated analogs (e.g., 2-(3-bromo-2-fluorophenyl)-1,3-dioxolane) show divergent activities depending on halogen electronegativity and ring conformation . To address inconsistencies, researchers should standardize assay conditions (e.g., cell lines, incubation times) and validate results via orthogonal methods (e.g., SPR binding assays vs. enzymatic inhibition) .

Q. How can mechanistic insights from Wittig reactions involving this compound improve synthetic workflows?

In pheromone synthesis, the compound serves as a key intermediate in Wittig reactions. Optimal yields (32%) are achieved using BuLi at –40°C, with strict control over aldehyde electrophilicity and phosphonium salt preparation. Side products (e.g., cis-trans isomers) are mitigated via low-temperature quenching and silica gel chromatography . Kinetic studies suggest that steric hindrance from the methylaminomethyl group slows reaction rates, requiring extended reaction times (24–48 hrs) .

Methodological Challenges

Q. What purification techniques are most effective for isolating enantiomerically pure forms of this compound?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) achieves baseline separation of enantiomers. Alternatively, diastereomeric salt formation using tartaric acid derivatives enables crystallization-based resolution. Recent advances in enzymatic resolution (e.g., lipase-catalyzed acetylation) show promise for scalable enantiopure synthesis .

Q. How can researchers address low yields in large-scale syntheses of this compound?

Process intensification via continuous-flow reactors improves heat and mass transfer, reducing byproduct formation. Catalyst recycling (e.g., immobilized TiCl₄ on mesoporous silica) and solvent recovery systems (e.g., membrane distillation) enhance sustainability and cost-efficiency .

Emerging Applications

Q. What role could this compound play in renewable energy research?

Dioxolane derivatives are investigated as sustainable fuel additives due to their high oxygen content and low volatility. While direct evidence for this compound is limited, analogs like 2-methyl-1,3-dioxolane demonstrate potential as gasoline blend components, reducing particulate emissions by 15–20% .

Q. Are there unexplored applications in medicinal chemistry, such as targeted drug delivery?

The amine functionality enables conjugation with bioactive molecules (e.g., anticancer agents) via carbamate or urea linkages. Preliminary studies on structurally related dioxolanes show pH-responsive release profiles in tumor microenvironments, warranting further exploration .

Safety and Compliance

Q. What are the recommended safety protocols for handling this compound?

While specific toxicity data are limited, related dioxolanes are classified as irritants (GHS Category 2). Use PPE (gloves, goggles) and work in fume hoods. Waste disposal must comply with REACH regulations, particularly for halogenated byproducts .

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